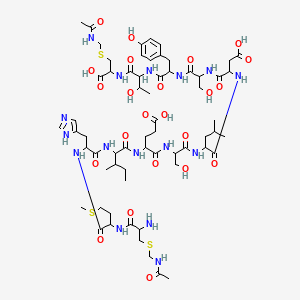
二氯双(三邻甲苯基膦)钯(II)
描述
Dichlorobis(tri-o-tolylphosphine)palladium(II) is a catalyst that has been employed for various studies . It has been used in the reaction of tributyltin enolates, prepared in situ from tributyltin methoxide and enol acetates, with aryl bromides . It has also been used in the coupling reaction of aryl bromides with vinylic acetates .
Synthesis Analysis
The synthesis of Dichlorobis(tri-o-tolylphosphine)palladium(II) involves several steps. It is used in reactions such as Buchwald-Hartwig Cross Coupling, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Molecular Structure Analysis
The molecular structure of Dichlorobis(tri-o-tolylphosphine)palladium(II) is represented by the linear formula: [(CH3C6H4)3P]2PdCl2 . The molecular weight is 786.06 .Chemical Reactions Analysis
Dichlorobis(tri-o-tolylphosphine)palladium(II) is used in various chemical reactions. It is used in the reaction of tributyltin enolates, prepared in situ from tributyltin methoxide and enol acetates, with aryl bromides . It is also used in the coupling reaction of aryl bromides with vinylic acetates .Physical And Chemical Properties Analysis
Dichlorobis(tri-o-tolylphosphine)palladium(II) is a solid substance . It has a melting point of 280°C (dec.) . The SMILES string representation is Cl[Pd]Cl.Cc1ccccc1P(c2ccccc2C)c3ccccc3C.Cc4ccccc4P(c5ccccc5C)c6ccccc6C .科学研究应用
“Dichlorobis(tri-o-tolylphosphine)palladium(II)” is a catalyst used in various scientific fields, particularly in organic chemistry for carbon-carbon (C-C) and carbon-nitrogen (C-N) coupling reactions . However, due to the complexity of the topic and the vast number of potential applications, it’s challenging to provide a comprehensive analysis of six unique applications with detailed summaries, methods, and results within a single response.
I can provide a general overview of two common applications:
- Application : This reaction is used to form carbon-nitrogen bonds, which are crucial in the synthesis of many organic compounds .
- Method : The reaction involves the use of Dichlorobis(tri-o-tolylphosphine)palladium(II) as a catalyst to facilitate the coupling of an aryl halide and an amine .
- Results : The outcome is the formation of a new C-N bond, which is a key structural element in many pharmaceuticals and biologically active compounds .
- Application : This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis .
- Method : The reaction involves the use of Dichlorobis(tri-o-tolylphosphine)palladium(II) as a catalyst to facilitate the coupling of an aryl or vinyl halide and a boronic acid .
- Results : The outcome is the formation of a new C-C bond, which is a key structural element in many organic compounds, including pharmaceuticals and polymers .
Buchwald-Hartwig Cross Coupling Reaction
Suzuki-Miyaura Coupling
- Application : This reaction is used to form carbon-carbon bonds between an organotin compound and an organic halide .
- Method : The reaction involves the use of Dichlorobis(tri-o-tolylphosphine)palladium(II) as a catalyst to facilitate the coupling .
- Results : The outcome is the formation of a new C-C bond, which is a key structural element in many organic compounds .
- Application : This reaction is used to form carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne .
- Method : The reaction involves the use of Dichlorobis(tri-o-tolylphosphine)palladium(II) as a catalyst to facilitate the coupling .
- Results : The outcome is the formation of a new C-C bond, which is a key structural element in many organic compounds .
- Application : This reaction is used to form carbon-carbon bonds between an organozinc compound and an organic halide .
- Method : The reaction involves the use of Dichlorobis(tri-o-tolylphosphine)palladium(II) as a catalyst to facilitate the coupling .
- Results : The outcome is the formation of a new C-C bond, which is a key structural element in many organic compounds .
- Application : This reaction is used to form carbon-carbon bonds between an organosilane and an organic halide .
- Method : The reaction involves the use of Dichlorobis(tri-o-tolylphosphine)palladium(II) as a catalyst to facilitate the coupling .
- Results : The outcome is the formation of a new C-C bond, which is a key structural element in many organic compounds .
Stille Coupling
Sonogashira Coupling
Negishi Coupling
Hiyama Coupling
- Application : This reaction is used to form carbon-carbon bonds between tributyltin enolates and aryl bromides .
- Method : The reaction involves the use of Dichlorobis(tri-o-tolylphosphine)palladium(II) as a catalyst to facilitate the coupling .
- Results : The outcome is the formation of a new C-C bond, which is a key structural element in many organic compounds .
- Application : This reaction is used to form carbon-carbon bonds between aryl bromides and vinylic acetates .
- Method : The reaction involves the use of Dichlorobis(tri-o-tolylphosphine)palladium(II) as a catalyst to facilitate the coupling .
- Results : The outcome is the formation of a new C-C bond, which is a key structural element in many organic compounds .
Reaction with Tributyltin Enolates
Coupling Reaction of Aryl Bromides with Vinylic Acetates
安全和危害
Dichlorobis(tri-o-tolylphosphine)palladium(II) may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection . If it comes in contact with the skin, it is advised to wash with plenty of soap and water . If it comes in contact with the eyes, it is advised to rinse cautiously with water for several minutes .
未来方向
The future directions of Dichlorobis(tri-o-tolylphosphine)palladium(II) involve its continued use in various chemical reactions . Its role as a catalyst in reactions such as Buchwald-Hartwig Cross Coupling, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling, suggests its potential for further exploration in these areas .
属性
IUPAC Name |
dichloropalladium;tris(2-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H21P.2ClH.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYPIDNRISCWQY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42Cl2P2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorobis(tri-o-tolylphosphine)palladium(II) | |
CAS RN |
40691-33-6 | |
| Record name | ortho-tolyl-phosphine-palladium-chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[4-(Dimethylamino)phenyl]propanoic acid](/img/structure/B1588401.png)










